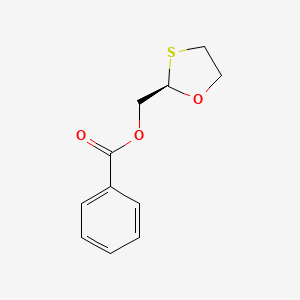

(2R)-1,3-oxathiolan-2-ylmethyl benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2R)-1,3-oxathiolan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3S/c12-11(9-4-2-1-3-5-9)14-8-10-13-6-7-15-10/h1-5,10H,6-8H2/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCXPPEVXIKTQGP-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(O1)COC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CS[C@@H](O1)COC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701252057 | |

| Record name | 1,3-Oxathiolane-2-methanol, 2-benzoate, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701252057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372112-46-4 | |

| Record name | 1,3-Oxathiolane-2-methanol, 2-benzoate, (2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=372112-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Oxathiolane-2-methanol, 2-benzoate, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701252057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Spectroscopic Guide to (2R)-1,3-Oxathiolan-2-ylmethyl Benzoate: Synthesis, Characterization, and Analysis

This in-depth technical guide provides a comprehensive overview of the spectroscopic signature of (2R)-1,3-oxathiolan-2-ylmethyl benzoate, a key chiral building block in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the analytical techniques used to characterize this and related molecules. By delving into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this guide offers a framework for the structural elucidation and purity assessment of this important oxathiolane derivative.

Introduction: The Significance of Chiral 1,3-Oxathiolanes

The 1,3-oxathiolane scaffold is a privileged structure in medicinal chemistry, most notably as a core component of several nucleoside reverse transcriptase inhibitors (NRTIs) used in the treatment of viral infections such as HIV and HBV.[1][2] The stereochemistry of these compounds is critical to their biological activity, making the synthesis and characterization of enantiomerically pure intermediates like this compound of paramount importance. This guide will first outline a viable synthetic route to this compound before providing a detailed analysis of its expected spectroscopic properties.

Synthesis of this compound

A common and effective method for the synthesis of 2-substituted 1,3-oxathiolanes involves the reduction of a precursor ester followed by protection of the resulting alcohol. The following protocol is adapted from established literature procedures for similar derivatives.[1]

Experimental Protocol: Synthesis

-

Reduction of the Precursor: To a solution of a suitable 2-ester-substituted 1,3-oxathiolane in an anhydrous solvent such as tetrahydrofuran (THF) at 0 °C, a reducing agent like lithium aluminum hydride (LiAlH4) or diisobutylaluminium hydride (DIBAL-H) is added portion-wise. The reaction is stirred at this temperature for a specified time and then allowed to warm to room temperature.

-

Work-up and Extraction: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting mixture is filtered, and the filtrate is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude (2R)-1,3-oxathiolan-2-ylmethanol.

-

Benzoylation: The crude alcohol is dissolved in a suitable solvent such as dichloromethane (DCM) or pyridine. Benzoyl chloride and a base, for instance, triethylamine or pyridine itself, are added, and the reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

-

Purification: The reaction mixture is washed with a dilute acid (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The final product, this compound, is purified by column chromatography on silica gel.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of its structural components and data from closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide characteristic signals.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoate group and the aliphatic protons of the oxathiolane ring and the methylene bridge.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment Rationale |

| H-2', H-6' (ortho) | 7.9 - 8.1 | Doublet (d) | ~7-8 | Deshielded by the adjacent carbonyl group.[3] |

| H-4' (para) | 7.5 - 7.7 | Triplet (t) | ~7-8 | Typical aromatic proton chemical shift.[3] |

| H-3', H-5' (meta) | 7.4 - 7.6 | Triplet (t) | ~7-8 | Typical aromatic proton chemical shift.[3] |

| H-2 | 5.3 - 5.5 | Triplet (t) | ~5-6 | Acetal proton, deshielded by adjacent oxygen and sulfur atoms. |

| -CH₂-O- | 4.4 - 4.6 | Multiplet (m) | - | Methylene protons adjacent to the benzoate ester. |

| H-5 | 3.8 - 4.2 | Multiplet (m) | - | Methylene protons adjacent to the ring oxygen. |

| H-4 | 2.9 - 3.3 | Multiplet (m) | - | Methylene protons adjacent to the ring sulfur. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon atoms and their chemical environments.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Assignment Rationale |

| C=O | 165 - 167 | Carbonyl carbon of the benzoate ester.[4] |

| C-1' (ipso) | 129 - 131 | Quaternary aromatic carbon attached to the carbonyl group. |

| C-4' (para) | 133 - 135 | Aromatic CH carbon. |

| C-2', C-6' (ortho) | 129 - 130 | Aromatic CH carbons. |

| C-3', C-5' (meta) | 128 - 129 | Aromatic CH carbons. |

| C-2 | 80 - 85 | Acetal carbon of the oxathiolane ring. |

| -CH₂-O- | 65 - 70 | Methylene carbon attached to the ester oxygen. |

| C-5 | 68 - 72 | Methylene carbon adjacent to the ring oxygen. |

| C-4 | 35 - 40 | Methylene carbon adjacent to the ring sulfur.[5] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and the C-O and C-S bonds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~3000-2850 | C-H stretch | Aliphatic |

| ~1720 | C=O stretch | Ester carbonyl |

| ~1600, ~1450 | C=C stretch | Aromatic ring |

| ~1270, ~1100 | C-O stretch | Ester and ether |

| ~710 | C-S stretch | Thioether |

The strong absorption band around 1720 cm⁻¹ is a key diagnostic peak for the benzoate ester group.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 224.27 g/mol ), electron ionization (EI) would likely lead to characteristic fragmentation.

Predicted Fragmentation Pathway

The molecular ion peak [M]⁺ at m/z 224 is expected. The fragmentation is likely to be initiated by cleavage of the bonds adjacent to the heteroatoms and the carbonyl group.

Caption: Predicted mass spectrometry fragmentation of this compound.

| m/z | Proposed Fragment | Formula |

| 224 | Molecular ion | [C₁₁H₁₂O₃S]⁺˙ |

| 121 | Benzoyl cation | [C₇H₅O₂]⁺ |

| 105 | Phenylcarbonyl cation | [C₇H₅O]⁺ |

| 77 | Phenyl cation | [C₆H₅]⁺ |

| 119 | Oxathiolanylmethyl cation | [C₄H₇O₂S]⁺ |

| 89 | 1,3-oxathiolan-2-yl cation | [C₃H₅OS]⁺ |

The most intense peak in the spectrum is often the benzoyl cation at m/z 105, which can further lose carbon monoxide to give the phenyl cation at m/z 77.[7] The fragmentation of the oxathiolane ring itself can also lead to a variety of smaller fragments.[8][9]

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. While experimental data for this specific molecule is not widely published, the principles of NMR, IR, and MS, combined with data from analogous structures, allow for a robust characterization framework. The provided synthesis protocol and predicted spectral data serve as a valuable resource for researchers working with this and related chiral 1,3-oxathiolane derivatives, aiding in the confirmation of their synthesis and the assessment of their purity.

References

-

Shaikh, A. A., et al. (2021). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Beilstein Journal of Organic Chemistry, 17, 2680–2715. [Link]

-

National Center for Biotechnology Information (n.d.). 2-Methyl-1,3-oxathiolane. PubChem Compound Database. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.

- De Clercq, E. (2004). Antiviral drugs in current clinical use. Journal of Clinical Virology, 30(2), 115-133.

-

Gómez-Pérez, V., et al. (2018). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Applied and Environmental Microbiology, 84(21), e01551-18. [Link]

-

Kouam, S. F., et al. (2017). Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. International Journal of Organic Chemistry, 7(4), 369-386. [Link]

- Berden, G., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Journal of the American Society for Mass Spectrometry, 31(5), 1072-1082.

- Dr. Reddy's Laboratories Ltd. (2009).

-

Rojas-Lima, S., et al. (2021). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 26(11), 3254. [Link]

-

LibreTexts. (2021). 13.11: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

Aitken, R. A., et al. (2024). Benzo[d][1][6]oxathiole-2-thione. Molbank, 2024(1), M1891. [Link]

-

Yavari, I., et al. (2008). Methoxide Ion Promoted Efficient Synthesis of 1,3-Oxathiolane-2-thiones by Reaction of Oxiranes and Carbon Disulfide. Synlett, 2008(06), 889-891. [Link]

-

Tan, Y. B. C., et al. (2018). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules, 23(11), 2841. [Link]

-

Bio, M. M., et al. (2018). Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation. Organic Process Research & Development, 22(3), 356-361. [Link]

-

Aitken, R. A., et al. (2024). Benzo[d][1][6][8]oxadithiole 2-Oxide. Molbank, 2024(1), M1803. [Link]

- Keglevich, G., et al. (2020). Photo-Difunctionalization and Photo-Oxidative Cleavage of the C–C Double Bond of Styrenes in the Presence of Nanosized Cadmium Sulfide (CdS) as a Highly Efficient Photo-Induced Reusable Nanocatalyst.

-

Human Metabolome Database. (n.d.). Methyl benzoate. HMDB0033968. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Methyl-1,3-oxathiolane. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate [article.sapub.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 8. 2-Methyl-1,3-oxathiolane | C4H8OS | CID 519463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Methyl-1,3-oxathiolane [webbook.nist.gov]

An In-Depth Technical Guide to the Stereoselective Synthesis of (2R)-1,3-Oxathiolan-2-ylmethyl Benzoate

Abstract: This technical guide provides a comprehensive overview of the synthesis of (2R)-1,3-oxathiolan-2-ylmethyl benzoate, a critical chiral intermediate in the manufacture of antiviral nucleoside analogues such as Lamivudine.[1][2][3] The document elucidates the core reaction mechanisms, provides detailed experimental protocols, and explains the causal reasoning behind strategic choices in the synthetic pathway, from starting materials to the final, highly pure product. It is intended for researchers, chemists, and professionals in the field of drug development and process chemistry who require a deep, practical understanding of this stereoselective synthesis.

Introduction and Strategic Importance

The 1,3-oxathiolane ring is a privileged scaffold found in numerous biologically active compounds, serving as a key structural motif in pharmaceuticals.[1][4] this compound is a high-value synthetic intermediate, primarily recognized for its role in the industrial production of Lamivudine (3TC), a potent reverse transcriptase inhibitor used in the treatment of HIV/AIDS and Hepatitis B.[1][2][5] The precise stereochemistry of this intermediate is paramount; the biological activity of Lamivudine resides exclusively in the cis-(-)-isomer, which is derived from the (2R, 5S) configuration of the final nucleoside.[3]

Therefore, the synthesis of this compound is not merely a matter of forming the correct bonds but of meticulously controlling the three-dimensional arrangement at the C2 chiral center of the oxathiolane ring. This guide will deconstruct a common and effective synthetic strategy, focusing on the two pivotal stages: the stereocontrolled formation of the precursor alcohol, (2R)-2-(hydroxymethyl)-1,3-oxathiolane, and its subsequent benzoylation.

Retrosynthetic Analysis and Core Strategy

A logical retrosynthetic approach to this compound identifies two primary transformations:

-

Ester Disconnection: The benzoate group can be installed via esterification of a precursor alcohol, (2R)-2-(hydroxymethyl)-1,3-oxathiolane. This is a standard and high-yielding transformation.

-

Oxathiolane Ring Disconnection: The 1,3-oxathiolane ring itself is formed through the cyclocondensation of a two-carbon aldehyde equivalent and a two-carbon hydroxy-thiol equivalent.

A prevalent and industrially relevant strategy involves the reaction of a glyoxylate derivative with a mercaptoacetaldehyde source.[1] To achieve the desired (2R) stereochemistry, this process often employs a chiral auxiliary or is followed by a resolution step. This guide will focus on a strategy that leverages a cyclocondensation reaction followed by diastereoselective reduction and subsequent benzoylation.

Part I: Stereoselective Formation of the 1,3-Oxathiolane Core

The cornerstone of this synthesis is the construction of the chiral oxathiolane ring. A robust method involves the cyclocondensation of a glyoxylate with mercaptoacetaldehyde, which exists in equilibrium with its dimer, 1,4-dithiane-2,5-diol.[1]

Reaction Mechanism: Cyclocondensation and Reduction

The synthesis begins with the acid-catalyzed reaction between a glyoxylate ester and mercaptoacetaldehyde. The aldehyde carbonyl is activated by protonation (or coordination to a Lewis acid), making it more susceptible to nucleophilic attack by the thiol group of mercaptoacetaldehyde. This forms a hemithioacetal intermediate. Subsequent intramolecular attack by the hydroxyl group of the mercaptoacetaldehyde moiety onto the activated carbonyl of the glyoxylate, followed by dehydration, closes the ring to form a 2-alkoxycarbonyl-1,3-oxathiolane.

The critical step for stereocontrol often occurs during the subsequent reduction of the ester group at the C2 position. Using stereoselective reducing agents allows for the conversion of the ester to the required (2R)-hydroxymethyl group. For instance, reduction of a 5-ethoxy-1,3-oxathiolane derivative with borane dimethyl sulfide can afford the corresponding 2-(hydroxymethyl)-1,3-oxathiolane.[1]

Experimental Protocol: Synthesis of (2R)-2-(hydroxymethyl)-1,3-oxathiolane

This protocol is a representative synthesis adapted from established methodologies.[1] Researchers should optimize conditions based on their specific laboratory setup and scale.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous toluene.

-

Reagent Addition: Add anhydrous 4-nitrobenzyl glyoxylate and mercaptoacetaldehyde diethyl acetal to the flask.

-

Cyclocondensation: Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials and the formation of the 5-ethoxy-1,3-oxathiolane derivative.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Remove the toluene under reduced pressure. The crude product can be purified via column chromatography on silica gel.

-

Reduction: Dissolve the purified 5-ethoxy-1,3-oxathiolane derivative in anhydrous THF and cool the solution to -15 °C in an ice-salt bath.

-

Stereoselective Reduction: Add borane dimethyl sulfide complex dropwise to the cooled solution. Maintain the temperature at -15 °C during the addition. Allow the reaction to stir for several hours.[1]

-

Quenching and Extraction: Carefully quench the reaction by the slow addition of methanol. Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Final Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude (2R)-2-(hydroxymethyl)-1,3-oxathiolane can be purified by silica gel chromatography to yield the desired chiral alcohol.

Part II: Benzoylation of the Chiral Alcohol

With the chiral core established, the final step is the protection of the primary alcohol as a benzoate ester. This transformation enhances the molecule's stability and crystallinity, which is advantageous for purification and handling. It also serves as a suitable protecting group for subsequent steps in a larger synthesis, such as the glycosylation reaction in Lamivudine synthesis.[1]

Reaction Mechanism: Acyl Nucleophilic Substitution

The benzoylation of (2R)-2-(hydroxymethyl)-1,3-oxathiolane is a classic acyl nucleophilic substitution reaction. It is typically carried out using benzoyl chloride in the presence of a tertiary amine base, such as triethylamine (TEA) or pyridine.[1]

The mechanism proceeds as follows:

-

The lone pair of electrons on the oxygen atom of the primary alcohol attacks the electrophilic carbonyl carbon of benzoyl chloride.

-

This forms a tetrahedral intermediate.

-

The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.

-

The tertiary amine base (e.g., TEA) deprotonates the resulting oxonium ion and also scavenges the HCl byproduct generated in the reaction, driving the equilibrium towards the product.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the (2R)-2-(hydroxymethyl)-1,3-oxathiolane in anhydrous dichloromethane (DCM).

-

Base Addition: Add triethylamine (TEA) to the solution and cool the mixture to 0 °C using an ice bath.[1]

-

Acylation: Add benzoyl chloride dropwise to the stirred solution, ensuring the temperature remains at 0 °C.[1]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting alcohol.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction and Washing: Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, this compound, can be purified by crystallization or silica gel chromatography to yield a pure solid.

Overall Synthesis Workflow and Data

The entire synthetic pathway is a streamlined process designed for efficiency and stereocontrol.

Synthesis Workflow Diagram

Caption: Synthetic pathway for this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the key transformations. Yields are highly dependent on scale and optimization.

| Step | Transformation | Key Reagents | Typical Temp. | Typical Time | Typical Yield | Ref. |

| 1 | Cyclocondensation | Glyoxylate, Mercaptoacetaldehyde | Reflux | 4-8 h | 60-75% | [1] |

| 2 | Stereoselective Reduction | Borane Dimethyl Sulfide | -15 °C | 2-4 h | ~50% | [1] |

| 3 | Benzoylation | Benzoyl Chloride, TEA | 0 °C to RT | 1-3 h | >90% | [1] |

Quality Control and Structural Validation

To ensure the integrity of the synthesis, rigorous analytical validation at each stage is crucial.

-

Chromatography: TLC is used for reaction monitoring. Column chromatography is employed for purification. Chiral HPLC is essential to determine the enantiomeric excess (e.e.) of the final product and key intermediates, confirming the success of the stereoselective steps.[1]

-

Spectroscopy:

-

NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the intermediates and the final product. Nuclear Overhauser Effect (NOE) NMR spectroscopy can be a powerful tool to confirm the cis or trans relationship of substituents on the oxathiolane ring.[1]

-

Mass Spectrometry (MS): Verifies the molecular weight of the synthesized compounds.

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the hydroxyl group in the intermediate and the ester carbonyl in the final product.

-

Conclusion

The synthesis of this compound is a well-defined process that hinges on the precise control of stereochemistry during the formation and modification of the 1,3-oxathiolane ring. By understanding the underlying mechanisms of cyclocondensation, stereoselective reduction, and benzoylation, researchers can effectively and reliably produce this vital pharmaceutical intermediate. The methodologies described herein represent a fusion of classic organic reactions with modern stereocontrol strategies, providing a robust foundation for both laboratory-scale synthesis and industrial process development.

References

-

Kumar, A., Singh, B. K., & Kumar, V. (2021). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Beilstein Journal of Organic Chemistry, 17, 2680–2715. [Link]

-

Snead, D. R., et al. (2020). Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation. Organic Process Research & Development, 24(5), 766–771. [Link]

-

Yavari, I., et al. (2008). Methoxide Ion Promoted Efficient Synthesis of 1,3-Oxathiolane-2-thiones by Reaction of Oxiranes and Carbon Disulfide. Synlett, 2008(6), 889-891. [Link]

-

National Center for Biotechnology Information (n.d.). 2-Methyl-1,3-oxathiolane. PubChem Compound Database. [Link]

- Wang, Y., & Liu, J. (2009). Synthesis method of lamivudine intermediate.

-

Kumar, A., Singh, B. K., & Kumar, V. (2021). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. ResearchGate. [Link]

-

ResearchGate. (n.d.). Stereoselective Synthesis of Substituted Steroidal 1,3-Oxathiolanes. [Link]

- Li, J., et al. (2010). Synthesis and preparation process of lamivudine intermediate HDMS.

-

Fife, T. H., & Jao, L. K. (1969). Properties and reactions of 1,3-oxathiolanes. II. Kinetics, mechanisms, and solvent deuterium isotope effects in the hydrolytic. Journal of the American Chemical Society, 91(15), 4217–4221. [Link]

-

Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. [Link]

- Ge, Y., et al. (2012). Preparation method of lamivudine intermediate and lamivudine.

-

ResearchGate. (n.d.). Synthetic routes of benzo[d][1][6]oxathiol‐2‐ones and 1,3‐oxathiolan‐2‐ones. [Link]

-

Ferreira, M. J., & Petrucci, G. (2017). Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes. Molecules, 22(5), 732. [Link]

-

Ph.D. Associates. (2016). LAMIVUDINE. New Drug Approvals. [Link]

- Nair, D. S., et al. (2009). Process for the preparation of substituted 1,3-oxathiolanes.

-

Iris Unimore. (2024). 1,3-Dithiolane as a Privileged Scaffold in Bioactive Derivatives: Chiral Resolution and Assignment of Absolute Configuration. [Link]

-

Black, D. S. C., et al. (1996). Preparation and benzoylation of 3-hydroxy-2,3,5,5-tetramethyl-1-pyrroline 1-oxide (3-hydroxy-2,3,5,5-tetramethyl-4,5-dihydro-3H-pyrrole 1-oxide). Journal of the Chemical Society, Perkin Transactions 1, (1), 341-346. [Link]

-

National Center for Biotechnology Information (n.d.). 2(S)-(benzoyloxymethyl)-1,3-oxathiolane. PubChem Compound Database. [Link]

-

NIST. (n.d.). 2-Methyl-1,3-oxathiolane. NIST WebBook. [Link]

- Evans, G., et al. (2009). A process for chiral resolution of 2-substituted 4-substituted 1,3-oxathiolanes.

Sources

- 1. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. WO2009069011A1 - Process for the preparation of substituted 1,3-oxathiolanes - Google Patents [patents.google.com]

- 4. iris.unimore.it [iris.unimore.it]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Methoxide Ion Promoted Efficient Synthesis of 1,3-Oxathiolane-2-thiones by Reaction of Oxiranes and Carbon Disulfide [organic-chemistry.org]

A Technical Guide to the Stereochemistry of 1,3-Oxathiolane Ring Formation

<_>

Abstract

The 1,3-oxathiolane scaffold is a privileged heterocyclic motif, most notably embedded in the structure of critical antiviral nucleoside reverse transcriptase inhibitors (NRTIs) such as Lamivudine (3TC) and Emtricitabine (FTC).[1] The biological activity of these pharmaceuticals is exquisitely dependent on the precise stereochemical arrangement of the substituents on the oxathiolane ring. This guide provides an in-depth analysis of the stereochemical principles governing the formation of this ring system, with a primary focus on the acid-catalyzed condensation of carbonyl compounds with β-mercaptoalcohols. We will dissect the mechanistic underpinnings of stereocontrol, explore the critical interplay between kinetic and thermodynamic pathways, and offer practical, field-proven protocols for the synthesis and stereochemical analysis of these vital heterocycles.

Introduction: The Significance of the 1,3-Oxathiolane Core

The 1,3-oxathiolane ring system has become a cornerstone in medicinal chemistry. Its incorporation as a sugar mimic in nucleoside analogues led to the development of highly potent drugs against HIV and Hepatitis B. For instance, Lamivudine, which contains a β-L-oxathiolane ring, functions as a DNA chain terminator, effectively inhibiting viral reverse transcriptase.[1] The stereochemistry is paramount; only the specific enantiomer exhibits the desired therapeutic effect with lower toxicity.[1] This critical dependence on stereoisomerism necessitates a profound understanding of the factors that control the formation of the chiral centers during the synthesis of the oxathiolane ring. This guide aims to provide researchers and drug development professionals with the foundational knowledge and practical insights required to navigate the complexities of stereoselective 1,3-oxathiolane synthesis.

Fundamental Mechanisms of 1,3-Oxathiolane Ring Formation

While several methods exist for constructing the 1,3-oxathiolane ring, the most prevalent and mechanistically insightful is the acid-catalyzed reaction between a carbonyl compound (an aldehyde or ketone) and a β-mercaptoalkanol.

Acid-Catalyzed Condensation: The Workhorse Reaction

The reaction of a carbonyl compound with 2-mercaptoethanol or its derivatives in the presence of a Brønsted or Lewis acid is the most common route to 1,3-oxathiolanes.[2] This reaction is an equilibrium process, and often requires the removal of water, typically via a Dean-Stark apparatus, to drive the reaction to completion.

The Causality Behind the Choice of Catalyst: The acid catalyst is essential for activating the carbonyl group toward nucleophilic attack.

-

Brønsted acids (e.g., p-toluenesulfonic acid, H₂SO₄) protonate the carbonyl oxygen, rendering the carbonyl carbon more electrophilic.

-

Lewis acids (e.g., TMSOTf, SnCl₄, Y(OTf)₃, ZrCl₄) coordinate to the carbonyl oxygen, achieving the same activation.[1][2][3] The choice of Lewis acid can be critical, as some can form chelation complexes with intermediates, profoundly influencing the stereochemical outcome, a strategy expertly used in lamivudine synthesis.[1]

The mechanism proceeds through the initial formation of a hemithioacetal, which is generally more favorable than hemiacetal formation due to the greater nucleophilicity of sulfur. Subsequent intramolecular cyclization via attack of the hydroxyl group, followed by dehydration, yields the 1,3-oxathiolane ring.

Alternative Synthetic Routes

Other notable methods for 1,3-oxathiolane synthesis include:

-

Reaction of Oxiranes with Thiocarbonyls: Lewis acid-catalyzed reactions of oxiranes with compounds containing a C=S bond can yield 1,3-oxathiolanes. These reactions are often highly regio- and stereoselective, proceeding with inversion of configuration at the carbon atom attacked by the sulfur.

-

Enzyme-Catalyzed Approaches: Biocatalysis, using enzymes like lipases, offers a green and highly stereoselective alternative.[1] Dynamic kinetic resolution (DKR) processes, where a racemic mixture is converted into a single enantiomer, have been successfully implemented using enzymatic methods to produce enantiopure oxathiolane precursors.[1][4]

Stereochemical Control in Acid-Catalyzed Ring Formation

When an aldehyde reacts with a substituted β-mercaptoalkanol, or a prochiral ketone reacts with 2-mercaptoethanol, two new stereocenters can be created (at C2 and C4/C5), leading to the formation of diastereomers (typically denoted as cis and trans). The ratio of these diastereomers is dictated by a delicate balance of competing energetic factors.

Kinetic vs. Thermodynamic Control: A Decisive Battle

The stereochemical outcome of the reaction is governed by whether it is under kinetic or thermodynamic control.[5]

-

Kinetic Control: Favored at lower temperatures and shorter reaction times, this regime yields the product that is formed fastest.[5] The product ratio is determined by the relative heights of the activation energy barriers leading to the different diastereomeric transition states.

-

Thermodynamic Control: Favored at higher temperatures and longer reaction times, this regime allows the initially formed products to equilibrate. The final product ratio reflects the relative thermodynamic stabilities of the diastereomers.[5]

The key to controlling the stereochemical outcome is understanding which factors stabilize the transition states (kinetic control) versus the final products (thermodynamic control).

The Role of Steric and Stereoelectronic Effects

The relative stability of both the transition states and the final products is influenced by two primary factors:

-

Steric Hindrance (1,3-Diaxial Interactions): In the chair-like transition state or the final ring conformation, bulky substituents prefer to occupy equatorial positions to minimize destabilizing 1,3-diaxial interactions.[6] The trans isomer, which can often place larger substituents in equatorial positions, is frequently the thermodynamically more stable product.

-

The Anomeric Effect: This is a powerful stereoelectronic effect where a substituent on a carbon adjacent to a heteroatom (the anomeric carbon, C2 in this case) prefers an axial orientation.[7] This preference arises from a stabilizing hyperconjugation interaction between a lone pair on the ring oxygen and the antibonding (σ*) orbital of the C2-substituent bond.[7] The anomeric effect often stabilizes the cis isomer, where the C2 substituent is axial, making it the kinetically favored product.

The final diastereomeric ratio is a result of the competition between minimizing steric strain (favoring trans) and maximizing the anomeric effect (favoring cis).

Influence of Reaction Conditions

As a Senior Application Scientist, my experience has shown that rational control over the stereochemical outcome is achievable by carefully tuning the reaction conditions.

| Parameter | Condition | Favored Outcome | Rationale |

| Temperature | Low (~ -78 to 0 °C) | Kinetic Product (cis) | The reaction is irreversible, and the pathway with the lowest activation energy dominates. The anomeric effect stabilizes the cis transition state.[5] |

| High (Reflux) | Thermodynamic Product (trans) | Sufficient energy is provided to overcome the activation barriers for both formation and reversion, allowing the system to reach equilibrium and settle on the most stable product (often the one with minimized steric strain). | |

| Reaction Time | Short | Kinetic Product (cis) | The reaction is stopped before significant equilibration to the thermodynamic product can occur. |

| Long | Thermodynamic Product (trans) | Allows sufficient time for the reaction to reach thermodynamic equilibrium. | |

| Catalyst | Strong Lewis Acids (e.g., SnCl₄) | Can favor specific isomers | Certain Lewis acids can form rigid chelated intermediates, locking the conformation and directing the nucleophilic attack to favor a single stereoisomer, often overriding other effects.[1] |

| Solvent | Aprotic, Non-polar | Can enhance kinetic control | Less polar solvents may not effectively solvate charged intermediates, potentially amplifying inherent stereoelectronic preferences like the anomeric effect. |

Table 1. Effect of Reaction Conditions on Stereochemical Outcome.

Experimental Protocols & Validation

Trustworthiness in synthetic chemistry is built on robust, reproducible protocols with built-in validation. The following sections provide a detailed workflow for the synthesis and stereochemical assignment of a model 1,3-oxathiolane.

Protocol: Diastereoselective Synthesis of 2-phenyl-1,3-oxathiolane

This protocol describes a standard acid-catalyzed condensation under conditions that typically favor the thermodynamic product.

-

Apparatus Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add toluene (50 mL).

-

Reagent Addition: Add benzaldehyde (2.12 g, 20.0 mmol), 2-mercaptoethanol (1.56 g, 20.0 mmol), and a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH) (0.19 g, 1.0 mmol).

-

Reaction: Heat the mixture to reflux. Monitor the reaction by observing the collection of water in the Dean-Stark trap. Continue refluxing for 4-6 hours or until no more water is collected.

-

Causality Check: Refluxing in toluene with azeotropic removal of water drives the equilibrium towards the product, ensuring high conversion and allowing the system to reach thermodynamic equilibrium.

-

-

Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).

-

Self-Validation: The bicarbonate wash neutralizes the acid catalyst, preventing further reaction or degradation during workup.

-

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 95:5 hexanes:ethyl acetate) to afford the product as a mixture of cis and trans diastereomers.

Protocol: Stereochemical Assignment using NMR Spectroscopy

The stereochemical identity of the diastereomers can be unambiguously assigned using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through coupling constants and the Nuclear Overhauser Effect (NOE).[8][9]

-

Sample Preparation: Prepare a high-concentration sample of the purified product mixture in an appropriate deuterated solvent (e.g., CDCl₃).

-

¹H NMR Acquisition: Acquire a standard high-resolution ¹H NMR spectrum. The proton at the C2 position (the acetal proton) is particularly diagnostic.

-

Coupling Constants (³JHH): The coupling constant between protons on adjacent carbons is dependent on the dihedral angle between them. In the trans isomer, the C2-H often has a larger coupling constant to one of the C5 protons due to a near anti-periplanar relationship in the ring's average conformation. The cis isomer will show different coupling patterns.

-

-

NOESY/NOE Difference Spectroscopy: This is the definitive experiment for assigning stereochemistry.[8]

-

Procedure: Irradiate the proton at the C2 position.

-

Expected Outcome for cis Isomer: An NOE enhancement will be observed between the C2 proton and the cis-related protons on the C4 and C5 positions of the ring, as they are on the same face and close in space.

-

Expected Outcome for trans Isomer: An NOE enhancement will be observed between the C2 proton and the trans-related protons on the C4 and C5 positions.

-

Trustworthiness: The NOE provides a direct measure of through-space proximity, offering incontrovertible proof of the relative stereochemistry.

-

Case Study: Stereocontrol in the Synthesis of Lamivudine

The industrial synthesis of Lamivudine is a masterclass in applied stereochemistry.[3][10][11] Early syntheses produced a mixture of four stereoisomers, requiring difficult separation. A key breakthrough was the development of a Lewis acid-mediated coupling of a protected 1,3-oxathiolane intermediate with a silylated cytosine base.[1]

Liotta and co-workers discovered that using a Lewis acid like stannic chloride (SnCl₄) resulted in the exclusive formation of the desired β-anomer.[1] This exceptional selectivity is attributed to an in situ chelation process where the Lewis acid coordinates to both the ring oxygen and the ester group at C5. This coordination locks the intermediate into a specific conformation, exposing only one face of the oxathiolane ring to attack by the incoming nucleobase, thus ensuring the correct stereochemical outcome at the anomeric center.[1] This approach highlights how a deep understanding of reaction mechanisms and stereoelectronic effects can lead to elegant and efficient solutions for complex stereochemical challenges.

Conclusion and Future Outlook

The stereoselective formation of the 1,3-oxathiolane ring is a pivotal process in modern organic and medicinal chemistry. The stereochemical outcome is a finely tuned interplay between kinetic and thermodynamic factors, which can be expertly manipulated by the judicious choice of reaction conditions. Steric hindrance and the anomeric effect are the primary competing forces that dictate product stability and formation rates. As demonstrated by the synthesis of Lamivudine, a sophisticated understanding of these principles allows for the development of highly selective and efficient synthetic routes. Future advancements will likely focus on developing novel catalytic systems, including more efficient enzymatic and asymmetric organocatalytic methods, to provide even greater control and access to enantiopure 1,3-oxathiolanes for the next generation of therapeutics.

References

-

Bhat, A. A., et al. (2021). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Beilstein Journal of Organic Chemistry, 17, 182-221. [Link]

-

Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes. [Link]

-

Scherer, B., et al. (1996). Regio- and Stereoselective Formation of 1,3-Oxathiolanes by Reactions of Thiocarbonyl Compounds with Oxiranes. The Journal of Organic Chemistry, 61(19), 6470-6473. [Link]

-

Shamsuzzaman, et al. (2001). Stereoselective synthesis of substituted steroidal 1,3-oxathiolanes. Indian Journal of Chemistry - Section B, 40(6), 498-501. [Link]

-

Mitchell, D., et al. (2018). Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation. Organic Process Research & Development, 22(7), 863-871. [Link]

-

Deore, V. S., et al. (2017). An Economical Route to Lamivudine Featuring a Novel Strategy for Stereospecific Assembly. Organic Process Research & Development, 21(11), 1789-1794. [Link]

-

Kuznetsov, V. V. (2012). Conformational Analysis of 1,3-Oxathiane. Russian Journal of General Chemistry, 82(5), 869-873. [Link]

-

Shamsuzzaman, et al. (2001). Stereoselective Synthesis of Substituted Steroidal 1,3-Oxathiolanes. ResearchGate. [Link]

-

Hu, J., et al. (2013). Efficient asymmetric synthesis of lamivudine via enzymatic dynamic kinetic resolution. Chemical Communications, 49(82), 9401-9403. [Link]

-

Eliel, E. L., & Hutchins, R. O. (1969). Conformational analysis. XVIII. 1,3-Dithianes. Conformational preferences of alkyl substituents and the chair-boat energy difference. Journal of the American Chemical Society, 91(10), 2703–2715. [Link]

-

Shirini, F., et al. (2014). An Efficient and Chemoselective Method for Synthesis of 1,3-Oxathiolanes from Aldehydes and their Deprotection Catalyzed by V(HSO4)3. ResearchGate. [Link]

-

Bhat, A. A., et al. (2021). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Beilstein Journal of Organic Chemistry, 17, 182-221. [Link]

-

Wiberg, K. B. (2011). Stereoelectronic interactions in cyclohexane, 1,3-dioxane, 1, 3-oxathiane, and 1,3-dithiane: W-effect, sigma(C)(-)(X) <--> sigma(C)(-)(H) interactions, anomeric effect-what is really. ResearchGate. [Link]

-

Yaqub, M., et al. (2010). Synthetic Approaches to Lamivudine: An Anti-HIV AIDs and Anti-Hepititus B Drug. Asian Journal of Chemistry, 22(6), 4963-4967. [Link]

-

Deore, V. S., et al. (2017). Practical Enantioselective Synthesis of Lamivudine (3TC) via a Dynamic Kinetic Resolution. ResearchGate. [Link]

-

Pihlaja, K., et al. (2011). 1-Oxo-1,3-dithiolanes--synthesis and stereochemistry. Magnetic Resonance in Chemistry, 49(8), 478-484. [Link]

-

Wikipedia. (2023). Thermodynamic and kinetic reaction control. [Link]

-

Wikipedia. (2023). Anomeric effect. [Link]

-

Ashenhurst, J. (2022). Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry. [Link]

-

Mitchell, D., et al. (2018). Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint Driven Innovation. Semantic Scholar. [Link]

- Wang, Y., et al. (2010). Process for stereoselective synthesis of lamivudine.

-

Pihlaja, K., et al. (2008). 3‐Oxo‐1,3‐oxathiolanes—synthesis and stereochemistry. Magnetic Resonance in Chemistry, 46(3), 244-249. [Link]

-

Ghang, Y. J., et al. (2023). NMR Analyses of-1,3-Bridged Calixarene Conformations. ChemRxiv. [Link]

-

LibreTexts Chemistry. (2021). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

-

Viswanathan, K., & Gautham, N. (1998). Anomeric effect in carbohydrates. Journal of Chemical Sciences, 110(3), 207-214. [Link]

-

Chemistry Steps. (n.d.). 1,3-Diaxial Interactions and A value for Cyclohexanes. [Link]

-

Hunt, I. (n.d.). Ch25: Anomeric effect. University of Calgary, Department of Chemistry. [Link]

Sources

- 1. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps [chemistrysteps.com]

- 7. Anomeric effect - Wikipedia [en.wikipedia.org]

- 8. BJOC - Synthetic strategies toward 1,3-oxathiolane nucleoside analogues [beilstein-journals.org]

- 9. Sci-Hub: are you are robot? [sci-hub.ru]

- 10. pubs.acs.org [pubs.acs.org]

- 11. asianpubs.org [asianpubs.org]

The Benzoate Group: A Linchpin in the Stereocontrolled Synthesis of 1,3-Oxathiolane Nucleosides

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

In the synthesis of critical antiviral drugs such as Lamivudine (3TC) and Emtricitabine (FTC), the 1,3-oxathiolane ring serves as a key structural motif.[1][2][3] The stereochemical integrity of the C-N glycosidic bond in these nucleoside analogues is paramount to their biological activity. This guide elucidates the indispensable role of the benzoate group, typically installed at the C4-position of the 1,3-oxathiolane precursor, in dictating the stereochemical outcome of the crucial glycosylation step. We will delve into the mechanistic underpinnings of this control, focusing on the principle of neighboring group participation (NGP), and provide practical, field-tested insights into the experimental execution of this powerful synthetic strategy.

The Strategic Imperative for Stereocontrol in 1,3-Oxathiolane Nucleosides

The therapeutic efficacy of nucleoside analogues is exquisitely dependent on their three-dimensional structure. For 1,3-oxathiolane-based drugs, the desired biological activity is almost exclusively associated with the β-anomer, which possesses a cis relationship between the nucleobase at C2 and the substituent at C4.[4] Achieving a high diastereomeric excess of this cis-isomer is a primary challenge in the chemical synthesis of these compounds. While various strategies exist, the use of a participating group at the C4 position has proven to be one of the most reliable and efficient methods for ensuring the desired stereochemical outcome.

The Benzoate Group as a Master Regulator of Reactivity via Neighboring Group Participation

The primary function of the benzoate group in this context is to act as an "anchimeric assistant" or participating neighboring group.[5] This phenomenon involves the intramolecular participation of the benzoate's carbonyl oxygen in the reaction at the anomeric center (C2), profoundly influencing the reaction's rate and stereoselectivity.[6][7]

Mechanistic Deep Dive: The Formation of the Benzoxonium Ion

The glycosylation reaction is typically initiated by a Lewis acid (e.g., TMSOTf, SnCl₄), which activates a leaving group (commonly an acetate) at the anomeric C2 position.[8][9] The departure of this leaving group generates a transient and highly reactive oxocarbenium ion.

It is at this critical juncture that the benzoate group intervenes. Instead of allowing the nucleobase to attack the oxocarbenium ion from either face, which would lead to a mixture of anomers, the carbonyl oxygen of the C4-benzoate group attacks the C2 position intramolecularly.[10] This attack forms a rigid, bicyclic benzoxonium (or dioxolenium) ion intermediate.[11] This intermediate effectively shields the α-face of the 1,3-oxathiolane ring, leaving only the β-face accessible for nucleophilic attack. The subsequent attack by the incoming silylated nucleobase can therefore only occur from the desired β-face, leading to the exclusive or near-exclusive formation of the cis (β) product.[4]

Figure 1: Mechanism of Neighboring Group Participation (NGP) by the benzoate group in 1,3-oxathiolane glycosylation, ensuring β-selectivity.

Experimental Protocol: A Self-Validating System for Stereocontrolled Glycosylation

This protocol outlines a robust methodology for the Lewis acid-mediated glycosylation of a 1,3-oxathiolane intermediate. The inclusion of the benzoate directing group is the cornerstone of its high stereoselectivity.

Materials:

-

(2R,4R)-2-(Acetoxymethyl)-1,3-oxathiolan-4-yl benzoate

-

Persilylated Nucleobase (e.g., N-acetylcytosine, bis-silylated)

-

Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

Inert Atmosphere Apparatus (Argon or Nitrogen)

-

Cryostat or Dry Ice/Acetone Bath

Step-by-Step Methodology:

-

System Preparation: Assemble and flame-dry all glassware under an inert atmosphere. Charge a three-neck flask with the (2R,4R)-2-(acetoxymethyl)-1,3-oxathiolan-4-yl benzoate and the persilylated nucleobase.

-

Solvent Addition: Add anhydrous DCM via cannula and stir to dissolve all solids.

-

Controlled Cooling: Cool the reaction mixture to the target temperature, typically between -20 °C and 0 °C. Lower temperatures can further enhance selectivity but may slow the reaction rate.

-

Lewis Acid Addition: Slowly add TMSOTf (typically 1.1-1.5 equivalents) dropwise via syringe over 10-15 minutes. An exotherm may be observed; maintain the target temperature.

-

Reaction Monitoring: The reaction is typically rapid. Monitor for completion (disappearance of the starting oxathiolane) by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) after 1-2 hours.

-

Quenching: Upon completion, carefully quench the reaction by adding it to a cold, stirred, saturated aqueous solution of sodium bicarbonate.

-

Aqueous Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purification: The crude product is typically purified by silica gel chromatography to yield the pure β-nucleoside product.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Lewis acids like TMSOTf are extremely hygroscopic. Water will competitively react with the catalyst and the activated intermediates, leading to hydrolysis and significantly reduced yields.

-

Silylated Nucleobase: Silylation increases the nucleophilicity of the base and its solubility in non-polar organic solvents, facilitating a homogeneous and efficient reaction.

-

Controlled Temperature: While the benzoxonium intermediate is relatively stable, lower temperatures minimize potential side reactions, such as anomerization or degradation, thereby maximizing the diastereomeric ratio.

Quantifying the Impact: The Benzoate Advantage

The efficacy of the benzoate group as a stereodirecting agent is not merely theoretical. Experimental data consistently demonstrates its superiority over non-participating groups, such as a simple ester or ether at the C4 position.

| C4-Substituent | Lewis Acid | Typical Diastereomeric Ratio (β:α) | Reference |

| Benzoate | SnCl₄ | >300:1 | [4] |

| Benzoate | TMSCl/NaI | >20:1 | [2][12] |

| Acetate | TMSOTf | 2:1 | [4] |

Table 1. Comparative analysis of diastereoselectivity in the glycosylation of 1,3-oxathiolanes. The data highlights the dramatic increase in β-selectivity when a participating benzoate group is employed.

Ancillary Roles of the Benzoate Group

Beyond its primary role in stereocontrol, the benzoate group offers several practical advantages in a synthetic workflow:

-

Protecting Group: It serves as a robust protecting group for the C4-hydroxyl, which can be readily cleaved under standard basic saponification conditions (e.g., NaOMe/MeOH) post-glycosylation.

-

Chromophore: The aromatic ring provides a strong UV chromophore, simplifying reaction monitoring by TLC and aiding in the visualization and quantification of fractions during column chromatography.

-

Crystallinity Enhancement: The rigid, planar nature of the benzoate moiety often imparts a higher degree of crystallinity to intermediates, frequently enabling purification by recrystallization, which is a highly efficient and scalable technique in process chemistry.

Conclusion: A Cornerstone of Modern Antiviral Synthesis

The strategic incorporation of a benzoate group is a powerful and elegant solution to the critical challenge of stereocontrol in the synthesis of 1,3-oxathiolane nucleosides. Through the well-defined mechanism of neighboring group participation, it reliably directs the formation of the biologically active β-anomer with exceptionally high fidelity. This guide has provided a comprehensive overview of the underlying principles, a robust experimental framework, and a quantitative appreciation for its impact. For researchers and professionals in drug development, a thorough understanding and application of this principle are not just a matter of synthetic efficiency but a foundational element in the creation of life-saving antiviral therapeutics.

References

-

Choi, W., et al. (1994). A Novel and Highly Stereoselective Synthesis of 1,3-Dioxolane and 1,3-Oxathiolane Nucleosides. Journal of the American Chemical Society, 116(19), 8718–8719. [Link]

-

Jackson, K. L., et al. (2021). Synthesis of (±)-Emtricitabine and (±)-Lamivudine by Chlorotrimethylsilane-Sodium Iodide Promoted Vorbrüggen Glycosylation. Organic Letters, 23(22), 8819–8823. [Link]

- Shabana, A. M., & El-Sayed, W. A. (2019). Neighboring group participation in organic chemistry. Chemistry LibreTexts. This is a general reference for the concept. A more specific peer-reviewed source is preferable if available.

-

Mandala, S., et al. (2020). An Improved Synthesis of Lamivudine and Emtricitabine. Organic Process Research & Development, 24(9), 1796–1804. [Link]

- Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference for protecting group chemistry).

-

Goodman, L., & Benitez, A. (1962). The Participation of O-Acyl Groups in the Reactions of Glycosyl Halides. Journal of the American Chemical Society, 84(16), 3091–3097. [Link]

- Mukaiyama, T. (1982). New synthetic reactions based on the onium salts of aza-aromatics. Angewandte Chemie International Edition in English, 21(11), 813-824.

- Kumar, P., & Kumar, R. (2017). Stereoselective Glycosylation: The Role of the Participating and Non-participating Groups. In Carbohydrate Chemistry: State of the Art and Challenges. American Chemical Society.

-

Wikipedia contributors. (2023). Synthesis of nucleosides. Wikipedia, The Free Encyclopedia. [Link]

-

Jackson, K. L., & Dudley, G. B. (2021). Synthesis of (±)-Emtricitabine and (±)-Lamivudine by Chlorotrimethylsilane-Sodium Iodide Promoted Vorbrüggen Glycosylation. ChemRxiv. [Link]

- Dalal Institute. (n.d.). The Neighbouring Group Mechanisms. Dalal Institute.

- Grokipedia. (n.d.). Neighbouring group participation. Grokipedia.

-

Benson, C. A., et al. (2004). A randomized study of emtricitabine and lamivudine in stably suppressed patients with HIV. AIDS, 18(17), 2269–2276. [Link]

- WO2017216709A2 - Process for producing lamivudine and emtricitabine.

-

Chemistry LibreTexts. (2023). Neighboring Group Participation. [Link]

-

Li, X., et al. (2011). Stereoselective synthesis of 2-C-branched (acetylmethyl) oligosaccharides and glycoconjugates: Lewis acid-catalyzed glycosylation from 1,2-cyclopropaneacetylated sugars. The Journal of Organic Chemistry, 76(6), 1777–1787. [Link]

-

Schinazi, R. F., et al. (1992). Selective Inhibition of Human Immunodeficiency Viruses by Racemates and Enantiomers of Cis-5-Fluoro-1-[2-(Hydroxymethyl)-1,3-Oxathiolan-5-Yl]Cytosine. Antimicrobial Agents and Chemotherapy, 36(11), 2423–2431. [Link]

-

Winstein, S., & Lucas, H. J. (1939). The Loss of Optical Activity in the Reaction of the Optically Active 3-Bromo-2-butanols with Hydrobromic Acid. Journal of the American Chemical Society, 61(6), 1576–1581. [Link]

Sources

- 1. WO2017216709A2 - Process for producing lamivudine and emtricitabine - Google Patents [patents.google.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. A randomized study of emtricitabine and lamivudine in stably suppressed patients with HIV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. dalalinstitute.com [dalalinstitute.com]

- 8. researchgate.net [researchgate.net]

- 9. Stereoselective synthesis of 2-C-branched (acetylmethyl) oligosaccharides and glycoconjugates: Lewis acid-catalyzed glycosylation from 1,2-cyclopropaneacetylated sugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

A Legacy of Innovation: The Historical Development of Oxathiolane Chemistry in Nucleoside Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for potent antiviral agents has driven some of the most significant advances in medicinal chemistry. Among these, the development of nucleoside analogues stands out as a cornerstone of antiviral therapy. This guide delves into the pivotal role of oxathiolane chemistry, a transformative approach that redefined the synthesis of a critical class of nucleoside drugs, leading to groundbreaking treatments for HIV/AIDS and Hepatitis B. We will explore the historical context, the key chemical breakthroughs, and the enduring impact of this elegant synthetic strategy.

The Pre-Oxathiolane Era: A Search for Selectivity

Before the advent of oxathiolane-based methods, the synthesis of nucleoside analogues was often a formidable challenge.[1][2] The primary goal was to create molecules that could act as chain terminators for viral reverse transcriptase (RT) or polymerase enzymes, thereby halting viral replication. However, early synthetic routes were frequently plagued by several critical issues:

-

Lack of Stereocontrol: Nucleosides possess multiple chiral centers. The precise three-dimensional arrangement of atoms is crucial for biological activity. Early methods often produced mixtures of stereoisomers (enantiomers and diastereomers), necessitating difficult and inefficient separation processes.

-

Low Yields: Complex, multi-step syntheses with poor stereoselectivity inevitably led to low overall yields of the desired active compound.

-

Toxicity: Many early nucleoside analogues, while active against viral enzymes, also showed significant toxicity towards host cells, often due to their interaction with human mitochondrial DNA polymerase.[3]

The central chemical challenge lay in the formation of the N-glycosidic bond, which links the heterocyclic nucleobase to the sugar moiety.[4] Controlling the stereochemistry at the anomeric carbon (C1') was, and remains, a critical hurdle in nucleoside chemistry.[5]

The Breakthrough: Belleau's Racemic Mixture and the Dawn of a New Class

The landscape of nucleoside synthesis was irrevocably changed in 1989. Bernard Belleau and his colleagues at BioChem Pharma reported the synthesis of a racemic mixture of a novel nucleoside analogue, BCH-189.[3] This compound replaced the 3'-carbon of the ribose ring with a sulfur atom, creating a 1,3-oxathiolane ring system.

The initial synthesis involved the coupling of an oxathiolane derivative with silylated cytosine, which produced a mixture of cis and trans isomers. Subsequent deprotection yielded the racemic compound (±)-BCH-189. When tested, (±)-BCH-189 demonstrated potent activity against the Human Immunodeficiency Virus (HIV-1). This discovery was the genesis of the oxathiolane nucleoside class and sparked a flurry of research activity.

The key insight was that modifying the sugar ring in this manner could lead to compounds with high antiviral potency and, crucially, a better toxicity profile.[6] The unnatural L-configuration of the active enantiomer would later be shown to be a key reason for its reduced affinity for human DNA polymerases.[7]

The Stereoselectivity Problem: Liotta's Lewis Acid-Catalyzed Glycosylation

While Belleau's discovery was groundbreaking, the production of a racemic mixture was suboptimal for drug development. The separation of enantiomers is costly, and often one enantiomer is inactive or, worse, contributes to toxicity. The challenge was to develop a stereoselective synthesis that would preferentially form the desired isomer.

Dennis Liotta and his team at Emory University provided the elegant solution. They developed a stereoselective glycosylation method using Lewis acids. Their approach involved coupling a 5-acetoxy-1,3-oxathiolane intermediate with a silylated nucleobase in the presence of a Lewis acid like stannic chloride (SnCl₄) or trimethylsilyl trifluoromethanesulfonate (TMSOTf).

The genius of this method lies in the mechanism. The Lewis acid coordinates to both the ring oxygen and the sulfur atom of the oxathiolane intermediate. This coordination favors the formation of an intermediate oxocarbenium ion that is preferentially attacked by the nucleobase from the alpha (α) face, leading predominantly to the desired cis-nucleoside product (the β-anomer). This process, driven by in situ chelation, yielded a diastereomeric ratio exceeding 300:1 in favor of the cis-isomer, a remarkable level of control.

This breakthrough was a watershed moment, providing a practical and highly efficient method for synthesizing racemic cis-oxathiolane nucleosides.

Caption: Lewis acid-catalyzed glycosylation pathway.

Achieving Enantiopurity: From Resolution to Asymmetric Synthesis

With a method to control the cis/trans stereochemistry, the final hurdle was to control the enantioselectivity—to produce only the desired (-)-enantiomer, which would become known as Lamivudine (3TC). Several strategies emerged:

-

Enzymatic Resolution: An early and effective method involved the use of enzymes, such as lipases, which can selectively hydrolyze an ester group on one enantiomer of a racemic intermediate, allowing for the separation of the desired enantiomer.

-

Chiral Auxiliaries: A more elegant and industrially scalable approach involves the use of a chiral auxiliary. The manufacturing process developed by GlaxoSmithKline (GSK) employs L-menthol.[8] L-menthyl glyoxylate is reacted to form a diastereomeric mixture of oxathiolane intermediates. A key innovation was the use of a base to epimerize the unwanted diastereomer into the desired one, which then selectively crystallizes from the solution. This process, known as a dynamic kinetic resolution (DKR), is highly efficient and remains a cornerstone of industrial production.[8]

These advances in asymmetric synthesis and resolution were critical for the cost-effective manufacturing of enantiomerically pure oxathiolane drugs.

Sources

- 1. Nucleoside chemistry: a challenge best tackled together [comptes-rendus.academie-sciences.fr]

- 2. Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Lamivudine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 6. Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

Lewis acid catalyzed coupling of (2R)-1,3-oxathiolan-2-ylmethyl benzoate with pyrimidines

Application Note & Protocol

Strategic Coupling of (2R)-1,3-Oxathiolan-2-ylmethyl Benzoate with Pyrimidines via Lewis Acid Catalysis: A Guide to Stereoselective Nucleoside Analogue Synthesis

Abstract: The synthesis of nucleoside analogues is a cornerstone of antiviral and anticancer drug development. This application note provides a comprehensive guide to the Lewis acid-catalyzed coupling of this compound with pyrimidine bases, a critical transformation in the synthesis of antiviral agents such as Lamivudine.[1][2][3] We will delve into the mechanistic underpinnings of this reaction, drawing parallels to the well-established Vorbrüggen glycosylation, and elucidate the factors governing stereoselectivity.[4][5] Detailed, field-proven protocols for the silylation of pyrimidines, the coupling reaction itself, and subsequent deprotection steps are provided, alongside a discussion of catalyst selection and reaction optimization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic strategy.

Introduction: The Significance of 1,3-Oxathiolane Nucleosides

The modification of the sugar moiety in nucleosides has proven to be a highly fruitful strategy in the discovery of potent therapeutic agents.[6] Replacing the ribose ring with a 1,3-oxathiolane scaffold has led to the development of a class of nucleoside analogues with significant antiviral activity, most notably against human immunodeficiency virus (HIV) and hepatitis B virus (HBV).[6][7][8] Lamivudine (3TC) and Emtricitabine (FTC) are prominent examples of such drugs, which function as reverse transcriptase inhibitors, effectively halting viral replication.[2][8]

The key synthetic challenge in the preparation of these therapeutic agents lies in the stereoselective formation of the C-N glycosidic bond between the 1,3-oxathiolane ring and the pyrimidine nucleobase.[6][9] Lewis acid-catalyzed coupling reactions have emerged as the premier method to achieve this transformation with high efficiency and stereocontrol.[1][10]

Mechanistic Insights: The Vorbrüggen Analogy and Stereochemical Control

The Lewis acid-catalyzed coupling of the 1,3-oxathiolane derivative with a silylated pyrimidine is mechanistically analogous to the Vorbrüggen glycosylation reaction.[4][5][11] The reaction proceeds through a three-step sequence:

-

Silylation of the Pyrimidine Base: The pyrimidine base (e.g., cytosine or uracil) is first silylated to enhance its nucleophilicity and solubility in organic solvents.[11] This is typically achieved using reagents like hexamethyldisilazane (HMDS) or N,O-bis(trimethylsilyl)acetamide (BSA).[12][13]

-

Lewis Acid-Catalyzed Glycosylation: The core coupling reaction involves the activation of the this compound with a Lewis acid.[10][14] The Lewis acid coordinates to the benzoate leaving group, facilitating its departure and the formation of a key oxocarbenium-like intermediate. The silylated pyrimidine then acts as a nucleophile, attacking the anomeric carbon of the 1,3-oxathiolane ring to form the desired C-N bond.[15]

-

Deprotection: The final step involves the removal of the protecting groups from the coupled product to yield the final nucleoside analogue.[11]

Stereoselectivity:

The stereochemical outcome of the reaction is a critical consideration. The desired product is typically the β-anomer. The choice of Lewis acid can significantly influence the stereoselectivity. For instance, strong Lewis acids like tin(IV) chloride (SnCl₄) have been shown to promote the formation of the β-anomer through a proposed in situ chelation mechanism.[6] In contrast, other Lewis acids like trimethylsilyl trifluoromethanesulfonate (TMSOTf) may lead to a mixture of α- and β-anomers.[6] The stereoselectivity is also influenced by the nature of the sugar donor and the reaction conditions.[16]

Visualizing the Reaction Mechanism

Caption: Generalized workflow for the synthesis of 1,3-oxathiolane nucleoside analogues.

Experimental Protocols

Protocol 1: Silylation of Cytosine

This protocol describes the silylation of cytosine using hexamethyldisilazane (HMDS) and a catalytic amount of methanesulfonic acid.[13]

Materials:

-

Cytosine (1 equivalent)

-

Toluene

-

Hexamethyldisilazane (HMDS, 2.1 equivalents)

-

Methanesulfonic acid (catalytic amount)

-

Anhydrous reaction vessel with reflux condenser and nitrogen inlet

Procedure:

-

To a suspension of cytosine in toluene, add HMDS and a catalytic amount of methanesulfonic acid.

-

Heat the mixture at reflux under a nitrogen atmosphere until a clear solution is obtained (approximately 1.5-2 hours).

-

The resulting solution of silylated cytosine is typically used directly in the subsequent coupling reaction without isolation.

Protocol 2: Lewis Acid-Catalyzed Coupling Reaction

This protocol provides a general procedure for the coupling of this compound with silylated cytosine using TMSOTf as the Lewis acid.[6][17]

Materials:

-

This compound (1 equivalent)

-

Solution of silylated cytosine (from Protocol 1, 1.2 equivalents)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2 equivalents)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous reaction vessel with a nitrogen inlet and magnetic stirrer

Procedure:

-

Dissolve this compound in anhydrous DCM in the reaction vessel under a nitrogen atmosphere.

-

Cool the solution to 0°C.

-

Add the solution of silylated cytosine to the reaction mixture.

-

Slowly add TMSOTf to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or HPLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography.

Protocol 3: Deprotection of the Nucleoside Analogue

This protocol describes the deprotection of the benzoate and silyl groups to yield the final nucleoside analogue.[6]

Materials:

-

Protected nucleoside analogue (from Protocol 2)

-

Methanolic ammonia (saturated solution)

-

Reaction vessel with a magnetic stirrer

Procedure:

-

Dissolve the protected nucleoside analogue in methanolic ammonia.

-

Stir the solution at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by recrystallization or silica gel column chromatography to yield the pure nucleoside analogue.

Visualizing the Experimental Workflow

Caption: A streamlined overview of the experimental procedure.

Data Presentation: Influence of Lewis Acid on Stereoselectivity

The choice of Lewis acid can have a profound impact on the diastereomeric ratio of the resulting nucleoside analogue. The following table summarizes typical outcomes for the coupling of a 1,3-oxathiolane derivative with silylated cytosine.

| Lewis Acid | Solvent | Temperature (°C) | β:α Ratio | Reference |

| SnCl₄ | CH₂Cl₂ | Room Temp | >300:1 | [6] |

| TMSOTf | CH₂Cl₂ | 0 to Room Temp | 2:1 | [6] |

| TMSI | Dichloromethane | Not specified | 1.3:1 | [6] |

Note: Ratios are approximate and can vary based on specific substrates and reaction conditions.

Troubleshooting and Key Considerations

-

Anhydrous Conditions: All reactions must be carried out under strictly anhydrous conditions as Lewis acids and silylating agents are sensitive to moisture.

-

Purity of Reagents: The purity of the starting materials, particularly the 1,3-oxathiolane derivative, is crucial for obtaining high yields and purity of the final product.

-

Reaction Monitoring: Close monitoring of the reaction progress by TLC or HPLC is essential to determine the optimal reaction time and prevent the formation of byproducts.

-

Purification: The diastereomers can often be separated by silica gel column chromatography.[6] In some cases, derivatization may be necessary to facilitate separation.[1]

Conclusion

The Lewis acid-catalyzed coupling of this compound with pyrimidines is a robust and versatile method for the synthesis of medicinally important nucleoside analogues. A thorough understanding of the reaction mechanism, careful selection of the Lewis acid, and adherence to rigorous experimental protocols are paramount for achieving high yields and the desired stereoselectivity. The procedures and insights provided in this application note serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

References

-

Aher, U. P., Srivastava, D., & Singh, J. B. (2021). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Beilstein Journal of Organic Chemistry, 17, 2686–2716. [Link]

-

Crossey, K., Cunningham, R. N., Redpath, P., & Migaud, M. E. (2013). Atom efficient synthesis of pyrimidine and purine nucleosides by ball milling. RSC Advances, 3(44), 21531-21535. [Link]

-

Request PDF. (n.d.). Synthesis of Ribonucleosides by Condensation Using Trimethylsilyl Triflate. [Link]

-

MDPI. (2017). Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction. [Link]

-

ResearchGate. (n.d.). Vorbrüggen glycosylation reaction and its mechanism. [Link]

-

PubMed. (2020). Lewis Acid Catalyzed Ring-Opening 1,3-Aminothiolation of Donor-Acceptor Cyclopropanes Using Sulfenamides. [Link]

-

PubMed. (n.d.). Synthesis and Antiviral Activities of N-9-oxypurine 1,3-dioxolane and 1,3-oxathiolane Nucleosides. [Link]

- Google Patents. (n.d.). WO2011141805A2 - An improved process for the manufacture of lamivudine.

- Google Patents. (n.d.). US6051709A - Process for the diastereoselective synthesis of nucleoside analogues.

-

National Institutes of Health. (2018). TMSOTf assisted synthesis of 2'-deoxy-2'-[18F]fluoro-β-D-arabinofuranosylcytosine ([18F]FAC). [Link]

-

PubMed. (2011). Stereoselective synthesis of 2-C-branched (acetylmethyl) oligosaccharides and glycoconjugates: Lewis acid-catalyzed glycosylation from 1,2-cyclopropaneacetylated sugars. [Link]

-

Wikipedia. (n.d.). Synthesis of nucleosides. [Link]

-

ACS Publications. (2020). Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation. [Link]

-